In Vivo Hypothermic Potency: MDMB-FUBINACA vs. 5F-AMB in Rat Biotelemetry
MDMB-FUBINACA elicited the most pronounced hypothermic response recorded in the authors' laboratory for any SCRA evaluated to date, exceeding that of the comparator compound 5F-AMB at a 3.3-fold lower dose [1].
| Evidence Dimension | CB1-mediated hypothermic response magnitude in rats |
|---|---|
| Target Compound Data | >3 °C decrease in core body temperature at 0.3 mg/kg i.p. |
| Comparator Or Baseline | 5F-AMB required 1 mg/kg i.p. to produce comparable hypothermia |
| Quantified Difference | MDMB-FUBINACA produced >3 °C hypothermia at 0.3 mg/kg; 5F-AMB required 1 mg/kg (3.3-fold lower dose for MDMB-FUBINACA) |
| Conditions | Male Sprague-Dawley rats; biotelemetry; intraperitoneal administration; n=6-8 per group |
Why This Matters
This quantitative in vivo potency differential informs dose selection for preclinical behavioral pharmacology studies and establishes MDMB-FUBINACA as a high-sensitivity positive control for CB1-mediated hypothermia assays.
- [1] Banister SD, Longworth M, Kevin R, et al. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. ACS Chem Neurosci. 2016;7(9):1241-1254. View Source
